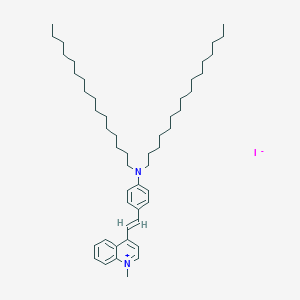

4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide

描述

4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide is a fluorescent dye commonly used in biological and chemical research. This compound is known for its ability to label and trace neuronal cells due to its strong fluorescence properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide typically involves a multi-step process. The key steps include:

Formation of the styryl intermediate: This involves the reaction of p-dihexadecylaminobenzaldehyde with a suitable base to form the styryl intermediate.

Quaternization: The styryl intermediate is then reacted with N-methylquinolinium iodide under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.

化学反应分析

Types of Reactions

4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium derivatives, while reduction can produce various reduced forms of the compound.

科学研究应用

Neuronal Tracing

One of the primary applications of 4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide is in the labeling and tracing of neuronal cells. Its strong fluorescence allows researchers to visualize neuronal pathways and interactions within complex biological systems. This capability is crucial for understanding neural connectivity and the mechanisms underlying neurodegenerative diseases.

Cell Imaging

The compound is extensively used in cell imaging techniques. Its lipophilic nature enables it to integrate into cellular membranes, providing high-contrast images of cell structures under fluorescence microscopy. This application is particularly valuable in studying cellular processes such as membrane dynamics, lipid interactions, and cellular responses to various stimuli.

Molecular Probes

In addition to its imaging capabilities, this compound serves as an effective molecular probe in biochemical assays. It can interact with specific cellular components, allowing for the monitoring of biochemical reactions and processes in real-time. This functionality makes it a valuable tool in drug discovery and development, as well as in the study of disease mechanisms.

Data Table: Applications Overview

| Application | Description | Key Benefits |

|---|---|---|

| Neuronal Tracing | Labels and traces neuronal cells | Visualizes neural pathways |

| Cell Imaging | Used for high-contrast imaging of cell structures | Enables study of membrane dynamics |

| Molecular Probes | Monitors biochemical reactions | Assists in drug discovery |

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

- Neuronal Connectivity Studies : Research utilizing this compound has successfully traced neuronal connections in animal models, providing insights into neuroplasticity and synaptic changes related to learning and memory.

- Cell Membrane Dynamics : Studies have demonstrated how this dye can be used to visualize lipid raft formation and dynamics within cell membranes, contributing to a better understanding of cellular signaling pathways.

- Drug Interaction Monitoring : The compound has been employed to study drug interactions at the cellular level, helping researchers identify potential therapeutic targets and evaluate drug efficacy.

作用机制

The mechanism of action of 4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide involves its interaction with cellular components. The compound binds to specific molecular targets within cells, leading to fluorescence. This fluorescence allows researchers to visualize and track cellular processes.

相似化合物的比较

Similar Compounds

4-(p-Dihexadecylaminostyryl)-N-methylpyridinium iodide: This compound is similar in structure and function but has a pyridinium core instead of a quinolinium core.

4-(p-Dihexadecylaminostyryl)-N-methylpyridium iodide: Another similar compound with slight variations in structure.

Uniqueness

4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide is unique due to its quinolinium core, which provides distinct fluorescence properties compared to its pyridinium counterparts. This makes it particularly useful in specific research applications where enhanced fluorescence is required.

生物活性

4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide, commonly referred to as DiQ, is a synthetic compound notable for its applications in biological research, particularly as a fluorescent marker. This compound has been studied for its unique properties, including its ability to interact with biological membranes and its potential roles in cellular signaling pathways.

- Molecular Formula : C₅₀H₈₁N₂I

- Molecular Weight : 837.10 g/mol

- CAS Number : 135367-81-6

DiQ functions primarily as a fluorescent probe that can help visualize cellular structures and processes. Its mechanism involves:

- Membrane Interaction : DiQ is known to insert into lipid bilayers, allowing it to detect changes in membrane potential and charge shifts. This property makes it valuable for studying neuronal activity and membrane dynamics .

- Fluorescent Properties : The compound exhibits strong fluorescence, which can be utilized in various imaging techniques, including confocal microscopy .

Neuronal Staining

DiQ has been effectively used in studies involving the Caenorhabditis elegans model organism. It aids in identifying neurons by staining specific neuronal populations, thus facilitating the exploration of neural circuits and their functions .

Case Studies

- Neuronal Identification in C. elegans :

- Membrane Charge Studies :

Summary of Key Findings

Applications

- Neuroscience Research : DiQ is instrumental in studying neuronal behavior and signaling.

- Cell Membrane Studies : It serves as a valuable tool for investigating membrane dynamics and properties.

- Fluorescent Imaging : Widely used in various imaging modalities due to its strong fluorescent characteristics.

属性

IUPAC Name |

N,N-dihexadecyl-4-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H81N2.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-32-43-52(44-33-29-27-25-23-21-19-17-15-13-11-9-7-5-2)48-40-37-46(38-41-48)36-39-47-42-45-51(3)50-35-31-30-34-49(47)50;/h30-31,34-42,45H,4-29,32-33,43-44H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBDCJVYXGTTRP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C3=CC=CC=C23)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C3=CC=CC=C23)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H81IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135367-81-6 | |

| Record name | 4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。